REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][NH2:7].[Cl:8][C:9]1[C:10](=O)[O:11][CH:12](O)[C:13]=1[Cl:14].C([O-])(=O)C.[Na+]>O>[Cl:8][C:9]1[C:10](=[O:11])[NH:6][N:7]=[CH:12][C:13]=1[Cl:14] |f:0.1,3.4|
|
Name
|
|
Quantity
|
305.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
419 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(OC(C1Cl)O)=O
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
the residual solid was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |